An In-Depth Technical Guide to the Fungicidal Mechanism of Trifloxystrobin on Fungal Respiration
An In-Depth Technical Guide to the Fungicidal Mechanism of Trifloxystrobin on Fungal Respiration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trifloxystrobin (B1683241) is a broad-spectrum, preventative fungicide belonging to the strobilurin class, which are synthetic analogues of naturally occurring antifungal compounds.[1][2] Its mode of action is the inhibition of mitochondrial respiration by blocking the electron transfer chain, a vital process for cellular energy (ATP) production in fungi.[1] Specifically, trifloxystrobin targets the cytochrome bc1 complex (Complex III) at the Quinone outside (Qo) binding site. This highly specific, single-site action effectively halts spore germination and mycelial growth, but also makes it prone to resistance development through target site mutations.[2][3] This guide provides a detailed examination of the biochemical mechanism, quantitative inhibitory data, relevant experimental protocols, and the molecular basis of resistance.
Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
The primary target of trifloxystrobin is the mitochondrial electron transport chain (ETC), the central pathway for cellular respiration and ATP synthesis.[1] Trifloxystrobin exerts its fungicidal effect by specifically inhibiting the cytochrome bc1 complex , also known as Complex III.[4]
This multisubunit transmembrane protein complex plays a critical role in the ETC by catalyzing the transfer of electrons from ubiquinol (B23937) (QH2) to cytochrome c.[5] This electron transfer is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, generating the proton-motive force that drives ATP synthesis.[5]
Trifloxystrobin is classified as a Quinone outside Inhibitor (QoI) .[6] It binds to the Qo (quinol oxidation) site located on the cytochrome b subunit of the bc1 complex.[3] This binding action physically obstructs the docking of the natural substrate, ubiquinol, thereby blocking the entire downstream flow of electrons to cytochrome c1 and subsequently to Complex IV.[3][4] The interruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, cessation of ATP production, and ultimately, fungal cell death.[1] The fungicidal properties are derived from the parent ester form of trifloxystrobin; its main acid metabolite is largely inactive.[1][7]
Caption: Trifloxystrobin inhibits the fungal mitochondrial electron transport chain at Complex III.
Quantitative Inhibitory Data
The efficacy of trifloxystrobin is quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the concentration of the fungicide required to inhibit fungal growth or a specific enzymatic process by 50%. These values vary depending on the fungal species and the specific assay conditions.
| Fungal Pathogen | Common Name | IC50 / EC50 (µg/mL) | Assay Type |
| Sclerotinia sclerotiorum | White Mold | 0.01 - 0.80 (Mean: 0.06) | Mycelial Growth Inhibition |
| Fusarium graminearum | Fusarium Head Blight | 1.33 | Conidial Germination |
| Myrothecium verrucaria | - | 3.0 | Not Specified |
Note: Data compiled from various studies.[8] EC50 values for S. sclerotiorum showed a unimodal distribution with a right-hand tail.[9]
Experimental Protocols
Detailed methodologies are crucial for studying the mechanism of action and evaluating the efficacy of respiratory inhibitors like trifloxystrobin.
Protocol 1: In Vitro Assay for Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity
This protocol measures the specific activity of Complex III by monitoring the reduction of cytochrome c.
Principle: Isolated mitochondria are supplied with a substrate for Complex III (decylubiquinol, a soluble analogue of ubiquinol). The activity of the complex is determined by measuring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. The assay is performed in the presence and absence of trifloxystrobin to quantify its inhibitory effect.
Materials:
-
Isolated fungal mitochondria
-
Complex III Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)[10]
-
Substrate: Oxidized Cytochrome c[11]
-
Electron Donor: Decylubiquinol
-
Complex I inhibitor (e.g., Rotenone) to prevent electron input from Complex I[12]
-
Complex III inhibitor (e.g., Antimycin A) as a positive control[12]
-
Trifloxystrobin stock solution (in DMSO or ethanol)
-
UV/Vis spectrophotometer or microplate reader capable of kinetic measurements at 550 nm[12][13]
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from fungal cultures using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension (e.g., via Bradford assay).[11]
-
Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. Keep mitochondria on ice.
-
Assay Setup: In a 96-well plate or cuvette, prepare the reaction mixtures. A typical setup includes:
-
Sample Well: Assay buffer, rotenone, mitochondrial sample, and various concentrations of trifloxystrobin.
-
Positive Control Well: Assay buffer, rotenone, mitochondrial sample, and a saturating concentration of Antimycin A.
-
No Inhibitor Control: Assay buffer, rotenone, mitochondrial sample, and solvent control (e.g., DMSO).
-
-
Initiate Reaction: Add oxidized cytochrome c to all wells. Start the reaction by adding the electron donor, decylubiquinol.
-
Kinetic Measurement: Immediately begin reading the absorbance at 550 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).[12][13]
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (ΔAbs/min) from the linear portion of the kinetic curve.
-
The specific Complex III activity is the rate observed in the "No Inhibitor Control" minus the rate in the "Positive Control" (Antimycin A).
-
Plot the percentage of inhibition against the logarithm of trifloxystrobin concentration to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of trifloxystrobin on Complex III activity.
Protocol 2: Whole-Cell Fungal Respiration Measurement
This protocol assesses the impact of trifloxystrobin on the overall respiratory activity of intact fungal cells by measuring oxygen consumption.
Principle: A suspension of fungal cells or mycelia is placed in a sealed chamber equipped with an oxygen sensor (e.g., a Clark-type oxygen electrode).[14] The rate of oxygen depletion in the buffer, due to cellular respiration, is monitored over time. The addition of trifloxystrobin will inhibit respiration, leading to a decrease in the oxygen uptake rate (OUR).[15][16]
Materials:
-
Log-phase fungal culture
-
Respiration Buffer (e.g., sterile phosphate buffer with a carbon source like glucose)
-
Oxygen electrode system (e.g., Clark-type electrode) with a sealed, stirred reaction chamber[14]
-
Trifloxystrobin stock solution
-
Data acquisition system
Procedure:
-
System Calibration: Calibrate the oxygen electrode to 100% saturation using air-saturated respiration buffer and to 0% saturation using a reducing agent like sodium dithionite.[14]
-
Cell Preparation: Harvest fungal cells from a liquid culture, wash, and resuspend them in fresh respiration buffer to a known cell density.
-
Baseline Respiration: Add the fungal suspension to the reaction chamber. Seal the chamber, begin stirring, and record the steady decrease in oxygen concentration. This initial slope represents the basal oxygen uptake rate (OUR).
-
Inhibitor Addition: Inject a known concentration of trifloxystrobin into the chamber through an injection port.
-
Inhibited Respiration: Continue to record the oxygen concentration. The new, shallower slope represents the inhibited OUR.
-
Data Analysis:
-
Calculate the OUR (e.g., in nmol O2/min/mg dry weight) from the slope of the oxygen concentration curve before and after adding the inhibitor.
-
The percentage of inhibition is calculated as: [(Basal OUR - Inhibited OUR) / Basal OUR] * 100.
-
Repeat the experiment with a range of trifloxystrobin concentrations to determine the EC50 for respiration inhibition.
-
Mechanism of Fungal Resistance
The high specificity of QoI fungicides for a single target site makes them vulnerable to the development of resistance.[3] The primary mechanism of resistance to trifloxystrobin and other QoI fungicides is a target site modification resulting from a point mutation in the mitochondrial cytochrome b (CYTb) gene .[3][17]
The most common and significant mutation is a single nucleotide polymorphism that leads to an amino acid substitution of glycine (B1666218) with alanine (B10760859) at position 143 (G143A) .[3][17] This alteration in the protein structure of the Qo binding pocket reduces the binding affinity of the fungicide, rendering it less effective or completely ineffective at inhibiting electron transport.[3][6] This G143A mutation has been identified in numerous fungal pathogens and confers a high level of resistance.[3][17]
Caption: The development of fungicide resistance via target site modification.
Conclusion
Trifloxystrobin is a potent fungicide that acts through a precise and well-understood mechanism: the inhibition of mitochondrial respiration at the cytochrome bc1 complex. By binding to the Qo site on cytochrome b, it effectively shuts down the primary energy-producing pathway in susceptible fungi. While highly effective, its single-site mode of action necessitates careful stewardship and resistance management strategies, primarily focused on mitigating the selection and spread of target-site mutations like G143A in the cytochrome b gene. The experimental protocols detailed herein provide a framework for further research into the efficacy, resistance, and development of novel respiratory inhibitors.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coenzyme Q – cytochrome c reductase - Wikipedia [en.wikipedia.org]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. daneshyari.com [daneshyari.com]
- 10. benchchem.com [benchchem.com]
- 11. Mitochondrial Complex III Activity Assay Kit (ab287844) | Abcam [abcam.com]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. Mitochondrial complex III activity: from invasive muscle biopsies to patient-friendly buccal swab analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Untitled Document [ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. fungifun.org [fungifun.org]
- 17. Site-directed mutagenesis of the cytochrome b gene and development of diagnostic methods for identifying QoI resistance of rice blast fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
